Strontium metaphosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/2HO3P.Sr/c2*1-4(2)3;/h2*(H,1,2,3);/q;;+2/p-2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSSVMCHEQHDQR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

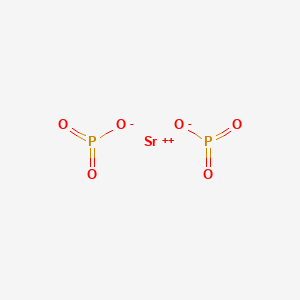

[O-]P(=O)=O.[O-]P(=O)=O.[Sr+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O6P2Sr | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Strontium Metaphosphate

An In-depth Technical Guide to the Crystal Structure Analysis of Strontium Metaphosphate

This guide provides researchers, materials scientists, and drug development professionals with a comprehensive technical overview of the crystal structure analysis of this compound, Sr(PO₃)₂. We will delve into the polymorphic nature of this fascinating material, detail the synthesis protocols required to obtain high-quality crystalline samples, and explore the core analytical techniques that enable its structural elucidation. The focus will be on the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

This compound, Sr(PO₃)₂, is a member of the alkaline earth metal polyphosphate family, which is of significant interest in various scientific and industrial fields. These materials are integral components in the formulation of specialty glasses, biomaterials, and phosphors. The combination of strontium and polyphosphate chains can form low-melting-point glasses with high coefficients of thermal expansion, making them suitable for creating seals with metals like aluminum.[1][2] In the biomedical field, strontium-containing phosphates are particularly noteworthy for their role in bone tissue regeneration, where Sr²⁺ ions have been shown to possess both anti-resorptive and bone-forming properties.[3]

The properties of Sr(PO₃)₂ are intrinsically linked to its crystal structure. Understanding the arrangement of atoms, the coordination environments of the strontium ions, and the conformation of the infinite polyphosphate chains is paramount to controlling and predicting its behavior. This compound exhibits polymorphism, meaning it can exist in multiple distinct crystalline forms, each with its own unique structure and properties. This guide will focus on the analytical journey to uncover these structures.

The Polymorphic Landscape of this compound

Polymorphism is a critical consideration in materials science, as different crystal packing can lead to significant variations in physical properties such as solubility, stability, and optical behavior. This compound is known to exist in at least two well-characterized polymorphic phases, designated α-Sr(PO₃)₂ and β-Sr(PO₃)₂.[4] Another form, γ-Sr(PO₃)₂, has also been reported.[5]

The fundamental building blocks of these structures are infinite [PO₃]⁻ chains, formed by corner-sharing PO₄ tetrahedra, with strontium cations providing charge balance and linking the chains into a three-dimensional network.

-

α-Sr(PO₃)₂ : This phase crystallizes in the centrosymmetric triclinic space group P-1.[4] Its structure consists of wavy layers of Sr(PO₃)₂ chains, between which layers of (PO₃)⁻ ions are situated.[4] Infrared spectroscopy studies suggest that the polyphosphate chains in the α-form have a ((POO⁻O₂/₂)₄)∞ configuration with C₁ symmetry.[6]

-

β-Sr(PO₃)₂ : The structure of this polymorph has been redetermined and is characterized by (PO₃)n chains and SrO₈ polyhedra.[4] The repeating unit of the phosphate chain consists of two PO₄ tetrahedra. The SrO₈ polyhedra connect by sharing edges to form infinite double chains that are further linked by the polyphosphate groups to build the 3D network.[4]

-

γ-Sr(PO₃)₂ : This form is reported to crystallize in the monoclinic system, with the space group P2₁/c.[5]

The specific polymorph obtained is highly dependent on the synthesis conditions, particularly temperature and pressure, underscoring the importance of precise experimental control.

Table 1: Crystallographic Data for this compound Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |

| α-Sr(PO₃)₂ | Triclinic | P-1 | 5.7938(3) | 7.2039(4) | 8.0673(4) | 97.800(2) | 104.590(2) | 106.647(2) | 304.25(3) | [4] |

| γ-Sr(PO₃)₂ | Monoclinic | P2₁/c | 4.559 | 10.517 | 11.070 | 90.000 | 90.000 | 91.540 | 530.57 | [5] |

Synthesis of Crystalline this compound

The foundation of any accurate crystal structure analysis is the synthesis of high-quality, phase-pure material. For this compound, solid-state reaction is the most common and reliable method for producing polycrystalline powders suitable for X-ray diffraction.[4]

Causality in Synthesis Protocol Design

The choice of a solid-state reaction is deliberate. This method involves the direct reaction of solid precursors at elevated temperatures, which promotes the diffusion of ions and the formation of a thermodynamically stable crystalline product. The selection of precursors is critical for ensuring stoichiometry and minimizing volatile byproducts. A common approach involves heating a mixture of a strontium salt (e.g., strontium carbonate, SrCO₃) and a phosphate source (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄).[1][2] The carbonate and ammonium compounds decompose at high temperatures, leaving behind reactive oxides that form the desired metaphosphate. Multiple heating and grinding steps are essential to ensure a complete and homogeneous reaction.

Experimental Protocol: Solid-State Synthesis of Sr(PO₃)₂

-

Precursor Preparation : Stoichiometric amounts of high-purity strontium carbonate (SrCO₃) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) are weighed and intimately mixed.

-

Rationale: Precise stoichiometry is crucial to avoid the formation of other strontium phosphate phases like orthophosphates (Sr₃(PO₄)₂) or pyrophosphates.[3] Intimate mixing, typically achieved by grinding in an agate mortar, maximizes the contact area between reactants, facilitating a complete reaction.

-

-

Initial Calcination : The mixture is placed in an alumina crucible and heated in a furnace to an intermediate temperature (e.g., 400-600 °C) for several hours.

-

Rationale: This step serves to decompose the precursors, driving off volatile components like H₂O, CO₂, and NH₃. Performing this at a lower temperature prevents overly rapid gas evolution that could cause the sample to be ejected from the crucible.

-

-

Intermediate Grinding : After cooling to room temperature, the sample is removed from the furnace and thoroughly reground.

-

Rationale: The initial heating may result in a partially reacted, inhomogeneous product. Grinding breaks up agglomerates and exposes fresh reactant surfaces, promoting reaction completion in the subsequent heating step.

-

-

Final Sintering : The reground powder is returned to the crucible and heated to a higher temperature (e.g., 800-950 °C) for an extended period (12-24 hours). The specific temperature can influence which polymorph is formed.

-

Rationale: This high-temperature step provides the thermal energy required for the formation of the stable crystalline metaphosphate structure. The duration ensures that the system reaches thermodynamic equilibrium.

-

-

Characterization : The final product is allowed to cool slowly to room temperature and is then characterized by Powder X-ray Diffraction (PXRD) to confirm phase purity and identify the crystalline polymorph.

Core Analytical Techniques for Structural Elucidation

A multi-technique approach is essential for a comprehensive and unambiguous analysis of the crystal structure. While X-ray diffraction is the cornerstone, vibrational spectroscopy provides complementary information on the local structure and chemical bonding.

X-ray Diffraction (XRD)

X-ray diffraction is the definitive technique for determining the atomic arrangement within a crystalline solid.[7] Depending on the nature of the sample (single crystal or powder), different XRD experiments are performed.

-

Single-Crystal XRD : This is the gold standard for structure determination, providing the most precise information on bond lengths, bond angles, and atomic positions. The α-Sr(PO₃)₂ structure, for instance, was characterized with high precision using this method.[4]

-

Powder XRD (PXRD) : This technique is invaluable for phase identification, assessing sample purity, and determining unit cell parameters from polycrystalline samples.[8] When single crystals are not available, the crystal structure can be solved and refined from high-quality powder data using methods like Rietveld refinement.[9][10]

The workflow for structure determination from diffraction data is a systematic process designed to translate the diffraction pattern into a 3D atomic model.

Vibrational Spectroscopy (FTIR & Raman)

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules and crystal lattices.[11] For this compound, these methods are particularly sensitive to the vibrations of the phosphate backbone.[6] They serve as an excellent complement to XRD by confirming the nature of the polyphosphate chains.

Key vibrational modes for metaphosphates include:

-

P-O-P bridge stretching : Bands associated with the linkages between PO₄ tetrahedra.

-

PO₂ terminal group stretching : Symmetric and asymmetric stretching of the two non-bridging oxygen atoms in each tetrahedron.

-

Lattice modes : Low-frequency vibrations involving the motion of the Sr²⁺ cations and the entire phosphate chains.

The positions and number of these bands can be used to distinguish between different polymorphs and to identify the presence of other phosphate species (e.g., pyrophosphate or orthophosphate), thus validating the purity of the sample determined by XRD.[12][13] For example, IR spectra have been used to show that α-Sr(PO₃)₂ is built of infinite chains of (POO⁻O₂/₂) units.[6]

Integrated Structural Analysis: A Case Study of Sr(PO₃)₂

By integrating data from multiple techniques, a complete and validated picture of the this compound crystal structure emerges.

-

Phase Identification : PXRD analysis of a sample synthesized via the solid-state protocol confirms the formation of a crystalline material. By comparing the diffraction pattern to known phases, the sample is identified as, for example, α-Sr(PO₃)₂. The absence of peaks from other phases confirms its purity.[8]

-

Unit Cell and Symmetry : The powder pattern is indexed to reveal a triclinic unit cell. Rietveld refinement against the data provides precise lattice parameters, which are in excellent agreement with single-crystal literature values.[4][14]

-

Local Structure Confirmation : FTIR and Raman spectra are collected. The spectra show characteristic bands for P-O-P bridge vibrations and terminal PO₂ stretches, confirming the presence of long-chain polyphosphates.[6][12] The specific frequencies and splitting patterns are consistent with the low symmetry (P-1) of the α-polymorph.

-

Detailed Structural Model : The refined crystal structure model reveals the precise atomic arrangement. It shows infinite, wavy polyphosphate chains running through the structure. The strontium ions are found to be eight-coordinated by oxygen atoms (SrO₈ polyhedra), linking the chains into a robust three-dimensional framework.[4]

-

Computational Validation : To further validate the experimental structure, Density Functional Theory (DFT) calculations can be performed. These theoretical calculations can predict the lattice parameters and atomic positions, which can then be compared to the experimental XRD results, often showing excellent agreement.[4]

This self-validating workflow, where the results from one technique corroborate the findings of another, provides a high degree of confidence in the final structural model.

Conclusion and Future Outlook

The crystal structure analysis of this compound is a prime example of modern materials characterization. It requires precise control over synthesis to isolate specific polymorphs and a synergistic application of analytical techniques, principally X-ray diffraction and vibrational spectroscopy, to build a reliable structural model. The detailed understanding of the α- and β-polymorphs, from their unit cell dimensions to the intricate connectivity of polyphosphate chains and strontium-oxygen polyhedra, provides the fundamental knowledge needed to tailor these materials for advanced applications.

Future research may focus on exploring the phase transitions between these polymorphs under high-pressure or high-temperature conditions, potentially revealing new crystalline forms with novel properties.[15][16] Furthermore, refining the synthesis of phase-pure Sr(PO₃)₂ nanomaterials could open new avenues in biomedical applications, where controlled morphology and high surface area are desirable.[17] The robust analytical framework detailed in this guide provides the essential blueprint for these future investigations.

References

-

Ben Smida, Y., Guesmi, A., Zid, M. F., & Driss, A. (2014). Polyphosphates de strontium Sr(PO3)2 formes α et β. ResearchGate. [Link]

-

Materials Project. (n.d.). mp-4632: Sr3(PO4)2 (Trigonal, R-3m, 166). Retrieved from [Link]

-

Effenberger, H., & Krause, W. (2015). The crystal structure of Sr(H2PO3)2, viewed perpendicular to the c axis. ResearchGate. [Link]

-

El-Hadek, M. A., & El-Adawy, A. (2020). FTIR spectra for strontium phosphate-based glasses in the 65 P2O5 -(35-x) SrO -x. ResearchGate. [Link]

-

Miroshnichenko, O. Ya., & Mombelli, V. V. (1979). Infrared absorption spectra of alkaline earth metal metaphosphates. OSTI.GOV. [Link]

-

El-Hadek, M. A., & El-Adawy, A. (2020). Simulated 3D-building structure of Sr(PO3)2 crystal phase. ResearchGate. [Link]

-

Catalyst Hub. (n.d.). Detail information of Sr(PO3)2. Retrieved from [Link]

-

Palazzo, B., Iafisco, M., & Laforgia, M. (2020). Strontium-Substituted Calcium Orthophosphates: Structure, Stability, Morphology, and Biomedical Applications. MDPI. [Link]

-

Ahmed, I., Lewis, M. P., & Knowles, J. C. (2011). Structure and properties of strontium-doped phosphate-based glasses. Glass Technology: European Journal of Glass Science and Technology Part A. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wang, H., et al. (2016). Representative X-ray diffraction patterns of Sr 3 (PO 4 ) 2 obtained in this study. ResearchGate. [Link]

-

Kamitsos, E. I., & Chryssikos, G. D. (1991). Metaphosphates (X = 0.5). Attribution of Raman and infrared spectra. ResearchGate. [Link]

-

Rak, K., & Knyazev, A. V. (2012). Crystal structure and phase transitions of strontium zirconium diorthophosphate, SrZr(PO 4) 2. ResearchGate. [Link]

-

Ropp, R. C., et al. (1961). X-Ray Powder Diffraction Patterns of Strontium Phosphates. Analytical Chemistry. [Link]

-

Matýsek, D. (2021). What are the Miller indices of the crystal phase of strontium Sr(PO3)2 phosphate? ResearchGate. [Link]

-

Baranov, A. N., et al. (2007). Synthesis and characterization of new strontium iron(II) phosphates, SrFe2(PO4)2 and Sr9Fe1.5(PO4)7. ResearchGate. [Link]

-

Zhang, Y., et al. (2017). Effects of strontium substitution on the phase transformation and crystal structure of calcium phosphate derived by chemical precipitation. ResearchGate. [Link]

-

Szyszka, K., et al. (2022). Anomalous luminescence properties and cytotoxicity assessment of Sr3(PO4)2 co-doped with Eu3+/2+ ions. The Royal Society of Chemistry. [Link]

-

Duta, L., et al. (2020). Spectral Analysis of Strontium-Doped Calcium Phosphate/Chitosan Composite Films. MDPI. [Link]

-

Predoi, D., et al. (2012). SYNTHESIS AND STRUCTURAL CHARACTERIZATION OF STRONTIUM SUBSTITUTED HYDROXYAPATITES. Revue Roumaine de Chimie. [Link]

-

Weil, M. (2018). Views of the structure (a) along (001) and (b) along (010), with the unit cell outlined. ResearchGate. [Link]

-

Smart-elements.com. (n.d.). This compound Sr(PO3)2 optical grade 99.99%. Retrieved from [Link]

-

Park, J-E., et al. (2018). Synthesis and Crystal Structures of New Strontium Complexes with Aminoalkoxy and β-Diketonato Ligands. National Institutes of Health. [Link]

-

Sidorov, T. A., & Sidorova, E. A. (2011). Infrared spectroscopy of different phosphates structures. PubMed. [Link]

-

Duta, L., et al. (2020). Spectral Analysis of Strontium-Doped Calcium Phosphate/Chitosan Composite Films. ResearchGate. [Link]

-

Kamitsos, E. I., et al. (2010). Structure and Properties of Mixed Strontium−Manganese Metaphosphate Glasses. ACS Publications. [Link]

-

Podgornov, E., et al. (2022). Strontium Substituted β-Tricalcium Phosphate Ceramics: Physiochemical Properties and Cytocompatibility. MDPI. [Link]

-

National Bureau of Standards. (n.d.). Standard x-ray diffraction patterns. Retrieved from [Link]

-

Linköping University. (n.d.). Phase transitions. Retrieved from [Link]

-

Shablinskii, A. P., et al. (2021). A Raman spectroscopic study of the natural carbonophosphates Na3MCO3PO4 (M is Mn, Fe, and Mg). European Journal of Mineralogy. [Link]

-

Pranevicius, M., et al. (2023). Multitarget Reactive Magnetron Sputtering towards the Production of Strontium Molybdate Thin Films. Kaunas University of Technology. [Link]

-

Kabanov, V. V., et al. (2025). Two-Magnon Raman Scattering in Strontium Orthoferrites. ResearchGate. [Link]

Sources

- 1. nanochemazone.com [nanochemazone.com]

- 2. This compound Sr(PO3)2 optical grade 99.99% [smart-elements.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. researchgate.net [researchgate.net]

- 5. Detail information of Sr(PO3)2 | Catalyst Database, First database in catalyst field [catalysthub.net]

- 6. Infrared absorption spectra of alkaline earth metal metaphosphates (Journal Article) | ETDEWEB [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Infrared spectroscopy of different phosphates structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ejm.copernicus.org [ejm.copernicus.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. revroum.lew.ro [revroum.lew.ro]

synthesis of strontium metaphosphate nanoparticles

An In-Depth Technical Guide to the Synthesis of Strontium Metaphosphate Nanoparticles for Biomedical Applications

Executive Summary

This compound (Sr(PO₃)₂) nanoparticles are emerging as a pivotal class of biomaterials, primarily due to their excellent biocompatibility and therapeutic potential in bone tissue engineering and targeted drug delivery. The incorporation of strontium is particularly significant; it is known to simultaneously promote bone formation by osteoblasts and inhibit bone resorption by osteoclasts, making it a powerful agent for treating bone defects and osteoporosis. This guide provides a comprehensive technical overview of the core methodologies for synthesizing this compound nanoparticles. It is designed for researchers, materials scientists, and drug development professionals, offering a blend of theoretical principles, detailed experimental protocols, and practical insights into controlling the physicochemical properties of the nanoparticles for optimal biomedical performance. We will explore prevalent synthesis techniques, including chemical precipitation and sol-gel methods, detailing the critical parameters that govern particle size, morphology, and crystallinity.

The Strategic Importance of this compound in Nanomedicine

The convergence of nanotechnology and medicine has opened new frontiers for treating complex diseases. Within this landscape, inorganic nanoparticles serve as robust platforms for therapeutic delivery and tissue regeneration. This compound (Sr(PO₃)₂) has garnered significant attention for its unique chemical composition and structure.

Chemical and Structural Attributes

This compound is a long-chain polyphosphate characterized by a repeating [PO₃]⁻ unit, where strontium ions (Sr²⁺) are ionically bound to the phosphate chains. This structure allows for high payload capacity for therapeutic agents and controlled degradation, releasing biologically active strontium and phosphate ions over time. The high surface area-to-volume ratio of the nanoparticle form enhances its interaction with biological systems and allows for surface functionalization to achieve targeted delivery.

The Dual-Action Therapeutic Role of Strontium

The clinical interest in strontium is well-established, primarily from the use of strontium ranelate for the treatment of osteoporosis. The Sr²⁺ ion has a dual effect on bone metabolism:

-

Anabolic Effect: It stimulates the replication of pre-osteoblastic cells and enhances the differentiation of osteoblasts, the cells responsible for new bone formation.

-

Anti-catabolic Effect: It inhibits the differentiation and activity of osteoclasts, the cells that resorb bone tissue, thereby reducing bone loss.

By formulating Sr(PO₃)₂ into nanoparticles, these therapeutic effects can be localized to a specific site, such as a bone fracture or a tumor, maximizing efficacy while minimizing systemic side effects.

Core Synthesis Methodologies: A Comparative Analysis

The choice of synthesis method is critical as it dictates the final physicochemical properties of the nanoparticles, including size, size distribution, morphology, and purity. These properties, in turn, influence their biological behavior, such as cellular uptake, drug release kinetics, and tissue integration.

Wet Chemical Precipitation: A Scalable and Controllable Approach

Wet chemical precipitation is one of the most widely used methods for synthesizing this compound nanoparticles due to its simplicity, scalability, and excellent control over particle size. The process involves the controlled precipitation of an insoluble salt from a solution by reacting soluble precursors.

2.1.1 Principle and Mechanism

The synthesis is based on the reaction between a soluble strontium salt (e.g., strontium chloride, SrCl₂) and a phosphate source (e.g., sodium metaphosphate, NaPO₃) in an aqueous solution. The reaction can be represented as:

SrCl₂(aq) + 2NaPO₃(aq) → Sr(PO₃)₂(s)↓ + 2NaCl(aq)

The critical step is controlling the nucleation and growth of the Sr(PO₃)₂ crystals. This is typically achieved by the slow addition of one precursor to the other under controlled pH and temperature, often in the presence of a surfactant or capping agent (like citric acid) to prevent particle agglomeration and manage size.

2.1.2 Detailed Experimental Protocol

-

Materials: Strontium chloride (SrCl₂·6H₂O), Sodium metaphosphate ((NaPO₃)ₙ), Sodium hydroxide (NaOH), Ethanol, Deionized water.

-

Step 1: Precursor Solution Preparation:

-

Prepare a 0.5 M solution of strontium chloride by dissolving SrCl₂·6H₂O in deionized water.

-

Prepare a 1.0 M solution of sodium metaphosphate by dissolving (NaPO₃)ₙ in deionized water.

-

-

Step 2: Reaction Setup:

-

Place the strontium chloride solution in a beaker on a magnetic stirrer.

-

Adjust the pH of the SrCl₂ solution to approximately 10 using a 1 M NaOH solution. This alkaline environment promotes the formation of the desired phosphate phase.

-

-

Step 3: Nanoparticle Precipitation:

-

Slowly add the sodium metaphosphate solution dropwise to the stirring strontium chloride solution at room temperature. A white precipitate of this compound will form immediately.

-

-

Step 4: Aging and Crystallization:

-

Allow the resulting suspension to stir continuously for 24 hours at room temperature. This "aging" step enables the crystals to grow and mature, leading to a more uniform size distribution.

-

-

Step 5: Washing and Purification:

-

Centrifuge the suspension at 8000 rpm for 15 minutes to collect the nanoparticle pellet.

-

Discard the supernatant and re-disperse the pellet in deionized water, followed by washing with ethanol to remove residual ions and impurities. Repeat this washing step three times.

-

-

Step 6: Drying:

-

Dry the final washed pellet in an oven at 80°C for 12 hours to obtain a fine powder of Sr(PO₃)₂ nanoparticles.

-

2.1.3 Critical Parameter Control

| Parameter | Effect on Nanoparticle Properties | Causality |

| pH | Influences particle size and phase purity. | Higher pH (around 10) favors the formation of the metaphosphate phase over other strontium phosphates (e.g., orthophosphates) and can lead to smaller, more uniform particles by controlling the hydrolysis and condensation rates of phosphate precursors. |

| Precursor Concentration | Affects nucleation rate and final particle size. | Higher concentrations lead to a faster nucleation rate, resulting in a larger number of smaller particles. |

| Reaction Temperature | Governs reaction kinetics and crystallinity. | Higher temperatures can increase crystallinity but may also lead to larger particle sizes due to enhanced crystal growth kinetics. |

| Stirring Rate | Determines the homogeneity of the reaction mixture. | A consistent and vigorous stirring rate ensures uniform mixing of precursors, leading to a narrower particle size distribution. |

| Aging Time | Impacts crystallinity and size uniformity. | Longer aging times allow for Ostwald ripening, where larger particles grow at the expense of smaller ones, potentially leading to a more crystalline and uniform, albeit larger, final product. |

Sol-Gel Synthesis: Achieving High Purity and Homogeneity

The sol-gel method offers a pathway to produce highly pure and homogenous nanoparticles at relatively low temperatures. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

2.2.1 Principle and Mechanism

In a typical aqueous sol-gel process for this compound, strontium nitrate (Sr(NO₃)₂) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) are used as precursors. A chelating agent, such as citric acid, is often added to form stable complexes with the strontium ions. This prevents premature precipitation and ensures a controlled, homogenous reaction. The pH is carefully adjusted to initiate a hydrolysis and condensation reaction, which leads to the formation of a three-dimensional gel network. Subsequent drying and calcination (heat treatment) of the gel remove organic residues and crystallize the this compound phase.

2.2.2 Detailed Experimental Protocol

-

Materials: Strontium nitrate (Sr(NO₃)₂), Diammonium hydrogen phosphate ((NH₄)₂HPO₄), Citric acid, Ammonium hydroxide (NH₄OH), Deionized water.

-

Step 1: Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of Sr(NO₃)₂ and (NH₄)₂HPO₄ in deionized water to achieve a Sr/P molar ratio of 1:2.

-

Add citric acid to the solution in a 1:1 molar ratio with the total metal ions. The citric acid will chelate the Sr²⁺ ions.

-

-

Step 2: Gel Formation:

-

Heat the solution to 70-80°C while stirring continuously.

-

Slowly add ammonium hydroxide dropwise to adjust the pH to around 7-8. This will initiate the polymerization reaction, and the solution will gradually become more viscous, forming a transparent gel.

-

-

Step 3: Aging and Drying:

-

Age the gel at 60°C for 48 hours to strengthen the network structure.

-

Dry the aged gel in an oven at 120°C for 24 hours to remove the solvent, resulting in a xerogel.

-

-

Step 4: Calcination:

-

Grind the xerogel into a fine powder.

-

Calcine the powder in a furnace at a temperature between 500°C and 800°C for 2-4 hours. The specific temperature is critical for obtaining the desired crystalline phase of Sr(PO₃)₂.

-

-

Step 5: Final Product:

-

Allow the furnace to cool to room temperature and collect the final Sr(PO₃)₂ nanoparticle powder.

-

2.2.3 Critical Parameter Control

| Parameter | Effect on Nanoparticle Properties | Causality |

| Calcination Temperature | Determines the final crystalline phase and particle size. | Lower temperatures may result in an amorphous phase, while excessively high temperatures can lead to significant particle growth and sintering. A temperature of around 800°C is often optimal for producing crystalline β-Sr(PO₃)₂. |

| pH of Gelation | Influences the rate of hydrolysis and condensation. | The pH controls the chemical reactions that lead to the formation of the gel network. A neutral to slightly alkaline pH is typically optimal for complete gelation. |

| Chelating Agent | Controls the homogeneity of the precursor mixture. | Citric acid forms stable complexes with strontium ions, ensuring their uniform distribution throughout the solution and preventing localized, uncontrolled precipitation. |

| Sr/P Molar Ratio | Dictates the stoichiometry of the final product. | A precise stoichiometric ratio is essential to ensure the formation of pure this compound without secondary phases. |

Physicochemical Characterization: Validating Nanoparticle Attributes

Thorough characterization is essential to ensure that the synthesized nanoparticles meet the required specifications for biomedical applications.

-

X-Ray Diffraction (XRD): Used to determine the crystalline phase and purity of the nanoparticles. The resulting diffraction pattern should match the standard pattern for β-Sr(PO₃)₂ (JCPDS card no. 23-0648).

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the chemical bonds present in the material. For Sr(PO₃)₂, characteristic peaks corresponding to the P-O-P and PO₂ groups of the metaphosphate chains are expected.

-

Transmission Electron Microscopy (TEM) & Scanning Electron Microscopy (SEM): These imaging techniques are used to visualize the morphology, size, and size distribution of the nanoparticles. TEM provides high-resolution images of individual particles, while SEM is useful for observing the overall surface morphology of the powder.

-

Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in a colloidal suspension, providing information about their size distribution and aggregation state in a liquid medium.

Workflow Visualization and Logic

The following diagrams illustrate the generalized workflow for nanoparticle synthesis and the decision logic for method selection.

Diagram 1: Generalized Synthesis and Characterization Workflow

Caption: Generalized workflow for the synthesis and characterization of nanoparticles.

Diagram 2: Decision Logic for Synthesis Method Selection

Caption: Decision tree for selecting a suitable synthesis method based on desired outcomes.

Conclusion and Future Outlook

The via methods like wet chemical precipitation and sol-gel offers remarkable control over the material's properties, making it highly adaptable for advanced biomedical applications. The ability to fine-tune particle size, ensure phase purity, and achieve high yields are critical for translating these materials from the laboratory to clinical use. Future research will likely focus on scaling up these synthesis processes under GMP (Good Manufacturing Practice) conditions, exploring continuous flow reactor technologies for enhanced control and reproducibility, and developing sophisticated surface functionalization strategies to create "smart" nanoparticles capable of responding to biological stimuli for on-demand drug release and targeted action. The continued development of these synthesis methodologies is paramount to unlocking the full therapeutic potential of this compound in regenerative medicine and beyond.

References

-

Placek, L., Pliangi, A., Graca, M., & Valente, M. (2022). Synthesis and characterization of strontium phosphates for biomedical applications. Materials, 15(23), 8566. Available from: [Link]

An In-depth Technical Guide to the Thermal Properties of Strontium Metaphosphate

Abstract

This technical guide provides a comprehensive overview of the thermal properties of strontium metaphosphate, Sr(PO₃)₂. In the landscape of advanced materials, particularly for biomedical and optical applications, a thorough understanding of a material's response to thermal stimuli is paramount. While comprehensive data for crystalline this compound remains an area of active research, this document synthesizes the available information from studies on strontium-containing phosphate glasses and related crystalline structures. The guide delves into the synthesis of this compound, its thermal stability and decomposition, and key thermal parameters such as glass transition, crystallization, and melting behavior. Detailed experimental protocols for thermal analysis are provided to equip researchers with the necessary tools for characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique thermal characteristics of strontium-based phosphate materials.

Introduction: The Significance of this compound

This compound, an inorganic compound with the chemical formula Sr(PO₃)₂, belongs to the family of alkaline earth metaphosphates. These materials are characterized by long chains or rings of corner-sharing PO₄ tetrahedra. The presence of strontium, an element known for its beneficial effects in bone tissue engineering and its influence on the optical properties of materials, makes this compound a compound of significant interest.

The thermal properties of this compound are critical determinants of its suitability for various high-temperature applications, including the manufacturing of specialty glasses, bioceramics, and laser host materials. For instance, in the context of biodegradable bone implants, the sintering temperature and thermal stability directly impact the microstructure and resorption rate of the final product. Similarly, in the fabrication of optical components, the glass transition temperature and crystallization behavior are crucial parameters that govern the material's processability and performance.

This guide aims to provide a detailed exploration of these thermal properties, drawing upon the current body of scientific literature to offer insights into the synthesis, characterization, and potential applications of this promising material.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, primarily involving solid-state reactions at elevated temperatures or wet-chemical routes. The chosen method can influence the resulting phase (amorphous or crystalline) and microstructure, which in turn affects the thermal properties.

Solid-State Reaction

A common method for preparing crystalline this compound involves the high-temperature reaction of a strontium salt with a phosphate source.

Protocol: Solid-State Synthesis of α-Sr(PO₃)₂

-

Precursor Preparation: Stoichiometric amounts of strontium carbonate (SrCO₃) and ammonium dihydrogen phosphate (NH₄H₂PO₄) are intimately mixed. The molar ratio should correspond to the desired Sr:P ratio of 1:2.

-

Grinding: The mixture is thoroughly ground in an agate mortar to ensure homogeneity and increase the reactive surface area.

-

Calcination: The homogenized powder is placed in an alumina or platinum crucible and heated in a furnace. A typical heating profile involves a slow ramp to an intermediate temperature (e.g., 400-500 °C) to decompose the precursors and drive off volatile components like water, ammonia, and carbon dioxide.

-

Sintering: The temperature is then raised to a higher sintering temperature, typically in the range of 800-1150 °C, and held for several hours to promote the formation of the crystalline α-Sr(PO₃)₂ phase.[1]

-

Cooling: The furnace is then slowly cooled to room temperature to prevent thermal shock and cracking of the final product.

Causality: The high temperature provides the necessary activation energy for the solid-state diffusion and reaction between the strontium and phosphate precursors. The slow cooling rate allows for the formation of a well-ordered crystalline structure.

Melt-Quenching for Strontium Phosphate Glasses

For applications requiring an amorphous structure, such as in glass-to-metal seals or as a precursor for glass-ceramics, a melt-quenching technique is employed.

Protocol: Melt-Quenching Synthesis of Strontium Phosphate Glass

-

Precursor Melting: A mixture of strontium carbonate and a phosphate source (e.g., ammonium dihydrogen phosphate) is heated in a crucible to a temperature above the melting point of the composition, typically in the range of 1000-1300 °C.

-

Homogenization: The melt is held at this temperature for a period to ensure complete reaction and homogenization.

-

Quenching: The molten glass is then rapidly cooled by pouring it onto a pre-heated steel or graphite plate, or by pressing it between two plates. This rapid cooling prevents the atoms from arranging into an ordered crystalline lattice, resulting in an amorphous glass.

-

Annealing: The resulting glass is often annealed at a temperature just below its glass transition temperature to relieve internal stresses that may have developed during the quenching process.

Causality: The rapid quenching rate is the critical parameter that freezes the disordered liquid structure into a solid amorphous state. The viscosity of the melt at the pouring temperature also plays a crucial role in glass formation.

Thermal Analysis of this compound and Related Glasses

The thermal behavior of this compound is typically investigated using a suite of thermal analysis techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and High-Temperature X-ray Diffraction (HT-XRD).

Thermal Stability and Decomposition

Thermogravimetric analysis provides insights into the thermal stability of a material and the temperature at which it begins to decompose. For this compound, TGA can be used to confirm the absence of residual volatile precursors from the synthesis process and to determine its decomposition temperature.

Studies on related strontium-containing phosphate compounds have shown high thermal stability. For instance, certain langbeinite-related strontium- and iron-containing phosphates exhibit melting points higher than 1000 °C.[2] In the thermal decomposition of strontium phenylphosphonate, crystalline Sr(PO₃)₂ is formed at temperatures above 570 °C, indicating the stability of the metaphosphate structure at these temperatures.[3]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed amount of the this compound powder (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed on the TGA balance, and the furnace is sealed.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a final temperature above the expected decomposition point.

-

Data Analysis: The change in mass of the sample is recorded as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.

Diagram: TGA Experimental Workflow

Caption: Workflow for Thermogravimetric Analysis (TGA).

Phase Transitions and Melting Behavior

Differential Scanning Calorimetry is a powerful technique for determining the temperatures of phase transitions, including the glass transition (Tg), crystallization (Tc), and melting (Tm).

For strontium phosphate glasses, the glass transition temperature is a key parameter that defines the upper-temperature limit for their use as a glass and the lower-temperature limit for viscous shaping. The crystallization temperature indicates the point at which the amorphous glass begins to transform into a crystalline solid, a process that can significantly alter its mechanical and optical properties.

While a definitive melting point for crystalline this compound is not widely reported, studies on the SrO-P₂O₅ binary system are crucial for understanding its high-temperature behavior. Phase diagrams of related phosphate systems, such as P₂O₅-Na₂O and P₂O₅-MgO, have been thermodynamically assessed, providing a framework for predicting the phase behavior of the SrO-P₂O₅ system.[4][5] The combination of sodium and strontium polyphosphate forms a low-melting glass, and the melting point increases with the strontium content.[6]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small amount of the powdered or bulk sample (typically 5-20 mg) is hermetically sealed in an aluminum or platinum DSC pan.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Heating Program: The sample is heated at a controlled rate (e.g., 10 °C/min) through the temperature range of interest.

-

Data Analysis: The heat flow to the sample is measured relative to the reference. The glass transition is observed as a step-like change in the baseline, crystallization as an exothermic peak, and melting as an endothermic peak.

Diagram: DSC Experimental Workflow

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Table 1: Thermal Properties of Selected Strontium-Containing Phosphate Glasses

| Glass Composition (mol%) | Tg (°C) | Tc (°C) | Reference |

| 50P₂O₅-10Na₂O-40SrO | ~500 | ~650 | Estimated from related systems |

| 50P₂O₅-49SrO-1AlF₃ | - | - | [2] |

| Strontium-doped Calcium Polyphosphate | - | 634, 968 (exothermic peaks) | [7] |

Thermal Expansion

The coefficient of thermal expansion (CTE) is a critical property for applications involving temperature changes, as it determines the material's dimensional stability and its compatibility with other materials in a composite or assembly. A high CTE is desirable for creating seals with metals like aluminum.[6]

High-temperature X-ray diffraction is a powerful technique for determining the CTE of crystalline materials by measuring the change in lattice parameters as a function of temperature.

Experimental Protocol: High-Temperature X-ray Diffraction (HT-XRD)

-

Sample Preparation: A fine powder of the crystalline this compound is mounted on a high-temperature sample stage.

-

Instrument Setup: The sample is placed in the HT-XRD chamber, which allows for precise temperature control and atmospheric conditions.

-

Data Collection: A series of X-ray diffraction patterns are collected at various temperatures as the sample is heated.

-

Data Analysis: The lattice parameters are refined from each diffraction pattern. The CTE is then calculated from the change in lattice parameters with temperature.

Structure-Property Relationships

The thermal properties of this compound are intrinsically linked to its atomic structure. In the crystalline state, the arrangement of the polyphosphate chains and the coordination of the strontium ions dictate the material's stability and how it expands upon heating. The strength of the Sr-O and P-O bonds plays a significant role in determining the melting point and thermal stability.

In the glassy state, the structure is more disordered, consisting of a random network of phosphate chains cross-linked by strontium ions. The Sr²⁺ ions act as network modifiers, interrupting the P-O-P linkages and influencing the glass transition temperature and viscosity. A higher concentration of strontium generally leads to a more tightly cross-linked network, resulting in a higher Tg.

Diagram: Structure-Property Relationship

Caption: Relationship between atomic structure and thermal properties.

Applications and Future Directions

The unique thermal properties of this compound and its glass derivatives open up a range of potential applications:

-

Biomaterials: The high thermal stability allows for sintering of bioceramics for bone regeneration. The controlled degradation of phosphate glasses is also a key advantage in this field.

-

Specialty Glasses: The ability to form low-melting glasses with high thermal expansion makes them suitable for sealing applications with metals.

-

Laser Materials: Phosphate glasses are known to be excellent hosts for rare-earth ions used in lasers. The thermal properties are crucial for managing heat dissipation in high-power laser systems.

Despite its potential, there is a clear need for more fundamental research on the thermal properties of pure, crystalline this compound. Future work should focus on:

-

Precise determination of the melting point of α- and β-Sr(PO₃)₂.

-

Measurement of the specific heat capacity and thermal conductivity over a wide temperature range.

-

Detailed investigation of the SrO-P₂O₅ phase diagram.

A more complete understanding of these fundamental thermal properties will undoubtedly accelerate the development and application of this compound in various fields of science and technology.

References

- El-Damrawi, G. (n.d.). STRUCTURE AND PROPERTIES OF STRONTIUM PHOSPHATE GLASSES MODIFIED WITH ALUMINUM OXIDE APPLIED AS GLASS IONOMER CEMENT. The Distant Reader.

- Savaş, M. A. (2022). Synthesis of ß-strontium hydrogen phosphate nanosheets and its effect on thermal and tribo- mechanical properties of polypropylene composites.

-

Smart Elements. (n.d.). This compound Sr(PO3)2 optical grade 99.99%. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2018). Synthesis and investigation of langbeinite-related strontium- and iron-containing phosphates. Retrieved from [Link]

-

Ceramics-Silikaty. (n.d.). THE EFFECT OF SINTERING TEMPERATURE ON THE STRUCTURE AND DEGRADABILITY OF STRONTIUM-DOPED CALCIUM POLYPHOSPHATE BIOCERAMICS. Retrieved from [Link]

-

ResearchGate. (n.d.). Layered strontium phenylphosphonate: synthesis, thermal properties and crystal structure from X-ray powder diffraction data. Retrieved from [Link]

-

ResearchGate. (n.d.). The Synthesis, Crystal Structure and Vibrational Spectra of α-Sr(PO3)2 Containing an Unusual catena-Polyphosphate Helix. Retrieved from [Link]

-

MDPI. (2024). Thermodynamic Assessment of the P2O5-Na2O and P2O5-MgO Systems. Retrieved from [Link]

-

MDPI. (2024). Thermodynamic Assessment of the P2O5-Na2O and P2O5-MgO Systems. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Layered strontium phenylphosphonate: synthesis, thermal properties and crystal structure from X-ray powder diffraction data [research.chalmers.se]

- 4. Thermodynamic Assessment of the P2O5-Na2O and P2O5-MgO Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermodynamic Assessment of the P2O5-Na2O and P2O5-MgO Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Sr(PO3)2 optical grade 99.99% [smart-elements.com]

- 7. ceramics-silikaty.cz [ceramics-silikaty.cz]

An In-depth Technical Guide to the Solubility of Strontium Metaphosphate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and practices for determining the aqueous solubility of strontium metaphosphate, Sr(PO₃)₂. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the theoretical framework, critical factors influencing its solubility, and detailed experimental protocols for its empirical determination. This guide is intended to equip researchers, particularly those in materials science and drug development, with the necessary knowledge to accurately characterize the solubility of this and similar sparingly soluble inorganic compounds.

Introduction: The Significance of this compound Solubility

Strontium-containing biomaterials have garnered significant interest in the fields of bone tissue engineering and drug delivery. The biological activity of strontium is closely linked to its bioavailability, which in the context of sparingly soluble salts like this compound, is dictated by its dissolution in physiological environments. This compound [Sr(PO₃)₂] is a compound with potential applications in these areas. A thorough understanding of its aqueous solubility is paramount for predicting its in vivo behavior, including ion release kinetics and biocompatibility. This guide provides a foundational understanding of the aqueous chemistry of this compound and a practical framework for its solubility determination.

Theoretical Framework of this compound Solubility

This compound is an inorganic salt formed from the strontium cation (Sr²⁺) and the metaphosphate anion (PO₃⁻). In aqueous solutions, it is expected to be sparingly soluble. The dissolution process can be represented by the following equilibrium:

Sr(PO₃)₂(s) ⇌ Sr²⁺(aq) + 2PO₃⁻(aq)

Hydrolysis of the Metaphosphate Anion

The metaphosphate anion can undergo hydrolysis in aqueous solutions, which can influence the overall solubility. This reaction involves the breaking of the P-O-P bonds in the polyphosphate chain by water molecules, leading to the formation of orthophosphate ions. The extent of hydrolysis is dependent on factors such as pH and temperature.

Key Factors Influencing the Aqueous Solubility of this compound

The solubility of this compound is not a fixed value but is influenced by several environmental factors. A comprehensive understanding of these factors is crucial for designing meaningful solubility studies and for interpreting the resulting data.

Effect of Temperature

The dissolution of most solids in a liquid is an endothermic process, meaning that solubility tends to increase with increasing temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid, favoring the dissolution process. However, the magnitude of this effect varies for different compounds. For accurate solubility determination, it is essential to maintain a constant and well-defined temperature.

Influence of pH

The pH of the aqueous medium can have a profound impact on the solubility of this compound. The metaphosphate anion is the conjugate base of a weak acid. In acidic solutions, the metaphosphate ions will be protonated, shifting the dissolution equilibrium to the right and thereby increasing the solubility of the salt. Conversely, in basic solutions, the concentration of the metaphosphate anion is higher, which can suppress the dissolution of this compound.

The Common Ion Effect

The solubility of this compound is reduced in a solution that already contains either strontium (Sr²⁺) or metaphosphate (PO₃⁻) ions from another source. This phenomenon, known as the common ion effect, is a direct consequence of Le Chatelier's principle. The presence of a common ion shifts the dissolution equilibrium to the left, favoring the solid, undissociated state of the salt.

Impact of Ionic Strength

The presence of other ions in the solution that are not common to this compound can also affect its solubility, albeit to a lesser extent than the common ion effect. The total concentration of ions in a solution is referred to as its ionic strength. An increase in ionic strength can slightly increase the solubility of a sparingly soluble salt by reducing the activity of the ions in solution.

Experimental Determination of this compound Solubility

Given the lack of readily available quantitative data, the empirical determination of this compound's solubility is essential for any research or development application. The following section provides detailed protocols for this purpose.

The Saturation Shake-Flask Method: A Gold Standard Protocol

The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of finely powdered this compound to a known volume of the desired aqueous medium (e.g., deionized water, buffer solution of a specific pH) in a sealed, inert container. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Equilibration: Agitate the suspension at a constant, controlled temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The exact duration should be determined empirically by taking measurements at different time points until the concentration of dissolved strontium remains constant.

-

Phase Separation: Separate the solid and liquid phases. This is a critical step to prevent undissolved solid particles from interfering with the concentration measurement. Centrifugation followed by filtration through a fine-pored syringe filter (e.g., 0.22 µm) is a common and effective method.

-

Sampling and Dilution: Carefully take an aliquot of the clear supernatant. If necessary, dilute the sample with the same solvent to bring the strontium concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of strontium in the diluted sample using a suitable analytical technique.

Analytical Quantification of Dissolved Strontium

Accurate determination of the dissolved strontium concentration is critical for calculating solubility. Atomic absorption (AA) spectroscopy and inductively coupled plasma-optical emission spectrometry (ICP-OES) are highly sensitive and specific methods for this purpose.

Protocol using ICP-OES:

-

Instrument Calibration: Prepare a series of strontium standard solutions of known concentrations in the same matrix as the samples. Use these standards to generate a calibration curve.

-

Sample Analysis: Aspirate the prepared samples into the plasma of the ICP-OES instrument and measure the emission intensity at a characteristic wavelength for strontium.

-

Concentration Determination: Use the calibration curve to determine the concentration of strontium in the analyzed samples.

-

Calculation of Solubility: Back-calculate the original concentration in the undiluted supernatant, taking into account any dilution factors. This concentration represents the molar solubility of this compound at the experimental conditions.

Determination of the Solubility Product (Ksp)

Once the molar solubility (S) of this compound has been determined, the solubility product constant (Ksp) can be calculated.

From the dissolution equilibrium: Sr(PO₃)₂(s) ⇌ Sr²⁺(aq) + 2PO₃⁻(aq)

The concentrations of the ions at equilibrium are: [Sr²⁺] = S [PO₃⁻] = 2S

The Ksp expression is: Ksp = [Sr²⁺][PO₃⁻]²

Substituting the equilibrium concentrations: Ksp = (S)(2S)² = 4S³

Data Presentation and Interpretation

For a comprehensive understanding, solubility should be determined under various conditions. The results should be presented in a clear and organized manner.

Table 1: Experimentally Determined Solubility of this compound

| Temperature (°C) | pH | Molar Solubility (mol/L) | Solubility (g/L) | Ksp |

| e.g., 25 | e.g., 7.4 | Record experimental data | Calculate from molar solubility | Calculate from molar solubility |

| e.g., 37 | e.g., 7.4 | Record experimental data | Calculate from molar solubility | Calculate from molar solubility |

| e.g., 25 | e.g., 5.0 | Record experimental data | Calculate from molar solubility | Calculate from molar solubility |

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

This technical guide has detailed the theoretical underpinnings and practical methodologies for the robust determination of the aqueous solubility of this compound. While a definitive, published value for its solubility product remains elusive, the protocols outlined herein provide a clear pathway for researchers to generate reliable and reproducible data. A thorough characterization of solubility under physiologically relevant conditions is a critical step in the development of novel strontium-based biomaterials and therapeutics.

References

-

Chemcasts. (n.d.). This compound (CAS 16090-25-8) Properties | Density, Cp, Viscosity. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Scribd. (n.d.). Determination of KSP For A Sparingly Soluble Salt. Retrieved from [Link]

-

Study.com. (2021, September 1). How to Calculate Ksp or Solubility of a Salt in the Presence of a Common Ion. Retrieved from [Link]

-

Unacademy. (n.d.). Solubility of Alkaline Earth Metals. Retrieved from [Link]

-

askIITians. (n.d.). Compounds Of Alkaline Earth Metals. Retrieved from [Link]

-

Kato, C., Fujita, K., & Matsuda, K. (n.d.). Effects of Various Ions on the Synthesis of Strontium Phosphates Obtained by Homogeneous Precipitation Method. J-STAGE. Retrieved from [Link]

-

ResearchGate. (2009, January). Solubility of strontium-substituted apatite by solid titration. Retrieved from [Link]

An In-depth Technical Guide to Strontium Metaphosphate: CAS Number, Safety, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of strontium metaphosphate, focusing on its chemical identification, critical safety data, and its emerging applications within the fields of biomedical research and drug development. As a compound of interest in areas such as bone regeneration and targeted drug delivery, a thorough understanding of its properties and safe handling is paramount for researchers.

Chemical Identification and Properties

This compound is an inorganic compound with the chemical formula Sr(PO₃)₂. It is a salt of strontium and metaphosphoric acid.

CAS Number: The Chemical Abstracts Service (CAS) number for this compound is 16090-25-8 .[1][2][3] It is crucial for researchers to use this specific identifier when sourcing the chemical and consulting regulatory information to avoid confusion with other strontium phosphate compounds.

Molecular Formula: Sr(PO₃)₂

Physical and Chemical Properties:

| Property | Value | Source(s) |

| Appearance | Typically a white, crystalline powder or glassy solid. | [1] |

| Molecular Weight | 245.58 g/mol | |

| Solubility | Generally considered to be sparingly soluble in water. | |

| Melting Point | Data not readily available. | |

| Boiling Point | Data not readily available. |

Note: Detailed thermophysical properties are still being characterized for this specific compound.

Hazard Identification and Safe Handling

2.1. Potential Hazards:

While not classified as a hazardous substance by most regulatory agencies, the following potential hazards should be considered:

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.

-

Skin Contact: May cause mild skin irritation upon prolonged or repeated contact.

-

Eye Contact: May cause eye irritation.

-

Ingestion: Ingestion of large quantities may cause gastrointestinal irritation. Strontium compounds are generally of low toxicity.

2.2. Engineering Controls and Personal Protective Equipment (PPE):

The primary principle for safe handling is to minimize exposure. This can be achieved through a combination of engineering controls and appropriate personal protective equipment.

-

Ventilation: Work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to prevent eye contact with dust particles.

-

Skin Protection: Standard laboratory gloves (e.g., nitrile) should be worn to prevent skin contact. A lab coat should also be worn.

-

Respiratory Protection: If working with large quantities of powder or if ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) should be used.

2.3. Safe Handling and Storage Workflow:

The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Applications in Drug Development and Biomedical Research

The interest in strontium-containing biomaterials, including various forms of strontium phosphate, has grown significantly in recent years, primarily due to the unique biological role of the strontium ion. Strontium has been shown to have a dual effect on bone metabolism: it can stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts.[4][5][6][7] This makes strontium-based materials highly attractive for applications in bone regeneration and the treatment of bone-related diseases.[4][5][6][7]

3.1. Bone Regeneration and Tissue Engineering:

Strontium-doped calcium phosphate materials are being extensively investigated for their ability to enhance bone repair.[8] The incorporation of strontium into biomaterials can promote the proliferation and differentiation of bone-forming cells.[5][6][7] These materials can be used in various forms, such as:

-

Scaffolds: Porous scaffolds made from or coated with strontium phosphates can provide a supportive structure for new bone growth in bone defects.

-

Cements: Injectable bone cements containing strontium can be used to fill bone voids and promote healing.

-

Coatings: Coating metallic implants with strontium phosphates can improve their integration with the surrounding bone tissue.[9]

3.2. Targeted Drug and Gene Delivery:

Strontium phosphate nanoparticles are emerging as promising carriers for the targeted delivery of therapeutic agents.[4][10] Their biocompatibility and biodegradability make them suitable for in vivo applications.[11] Key advantages include:

-

Controlled Release: The nanoparticle matrix can be designed to release drugs in a sustained manner, improving therapeutic efficacy and reducing side effects.[4]

-

Targeting Bone Tissue: Due to the affinity of phosphates for bone mineral, strontium phosphate nanoparticles can be used to target drugs to bone tissue for the treatment of conditions like osteoporosis or bone cancer.

-

Gene Delivery: These nanoparticles have also been explored as non-viral vectors for gene delivery to bone cells, offering potential for gene-based therapies for bone regeneration.[12][13]

The synthesis of strontium phosphate nanoparticles with controlled size and morphology is crucial for their performance as drug delivery vehicles.[4] Common synthesis methods include chemical precipitation and hydrothermal techniques.[4]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol provides a general method for preparing a stock solution of this compound for use in in vitro experiments. The insolubility of this compound in water necessitates the use of an acidic solution for dissolution.

Materials:

-

This compound powder (CAS: 16090-25-8)

-

Hydrochloric acid (HCl), 1 M solution

-

Deionized water

-

Sterile conical tubes (15 mL or 50 mL)

-

Magnetic stirrer and stir bar

-

pH meter

-

0.22 µm sterile syringe filter

Procedure:

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.

-

Initial Dissolution: Transfer the powder to a sterile conical tube. Add a small volume of 1 M HCl dropwise while gently swirling the tube until the powder is fully dissolved. The rationale for using acid is to protonate the metaphosphate anion, increasing its solubility.

-

Dilution: Add deionized water to reach the desired final volume. A magnetic stir bar can be added to aid in mixing.

-

pH Adjustment: If necessary for the specific application, adjust the pH of the solution using a dilute base (e.g., 0.1 M NaOH) while monitoring with a calibrated pH meter. This step is critical as the final pH can affect the stability of the solution and its compatibility with biological systems.

-

Sterilization: For cell culture experiments, sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.

-

Storage: Store the stock solution at 4°C.

Self-Validation:

-

Visual Inspection: The final solution should be clear and free of any visible particulates. Any cloudiness may indicate incomplete dissolution or precipitation.

-

pH Measurement: Confirm that the final pH is within the acceptable range for the intended experiment.

Conclusion

This compound is a compound with significant potential in the field of drug development and biomedical research, particularly in the areas of bone regeneration and targeted drug delivery. While its safety profile is generally considered to be of low concern, the absence of a specific Safety Data Sheet necessitates careful handling and adherence to standard laboratory safety protocols. Researchers are encouraged to consult multiple sources for safety information and to perform thorough risk assessments before use. The continued exploration of strontium-based biomaterials is expected to yield innovative therapeutic strategies for a range of medical conditions.

References

-

Chemcasts. (n.d.). This compound (CAS 16090-25-8) Properties | Density, Cp, Viscosity. Chemcasts. [Link]

-

Mishra, P., et al. (2021). In-Vitro Cell Response to Strontium/Magnesium-Doped Calcium Phosphate Nanoparticles. International Journal of Molecular Sciences, 22(11), 5871. [Link]

-

Al-Haddad, A. A., et al. (2019). PH-responsive strontium nanoparticles for targeted gene therapy against mammary carcinoma cells. PLoS One, 14(3), e0213229. [Link]

-

Mukherjee, S., & Mishra, M. (2021). Strontium Phosphate Used in Biomedical Applications: A Short Review. ResearchGate. [Link]

-

Fan, C., et al. (2019). DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells. ACS Biomaterials Science & Engineering, 5(10), 5446-5456. [Link]

-

Chemcasts. (n.d.). This compound Properties vs Pressure | Density, Cp, Viscosity. Chemcasts. [Link]

-

Li, Y., et al. (2023). Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration. International Journal of Molecular Sciences, 24(6), 5693. [Link]

-

Ferreira, D., et al. (2021). Biomimetic Strontium Substituted Calcium Phosphate Coating for Bone Regeneration. Coatings, 11(8), 908. [Link]

-

Li, Y., et al. (2023). Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration. International Journal of Molecular Sciences, 24(6), 5693. [Link]

-

Li, Y., et al. (2023). Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration. International Journal of Molecular Sciences, 24(6), 5693. [Link]

-

Al-Khafaji, H., et al. (2024). Characterization of Calcium- and Strontium-Polyphosphate Particles Toward Drug Delivery into Articular Cartilage. Macromolecular Bioscience, 24(3), e2300345. [Link]

-

Ferreira, D., et al. (2021). Biomimetic Strontium Substituted Calcium Phosphate Coating for Bone Regeneration. ResearchGate. [Link]

-

Di Mauro, E., et al. (2024). The Effects of the Addition of Strontium on the Biological Response to Calcium Phosphate Biomaterials: A Systematic Review. International Journal of Molecular Sciences, 25(11), 5871. [Link]

-

Di Tanna, G. L., et al. (2020). Mesoporous Strontium-Doped Phosphate-Based Sol-Gel Glasses for Biomedical Applications. Frontiers in Materials, 7, 107. [Link]

-

Iafisco, M., et al. (2021). Strontium-Substituted Calcium Orthophosphates: Structure, Stability, Morphology, and Biomedical Applications. Materials, 14(11), 2969. [Link]

-

Fan, C., et al. (2019). DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells. PubMed. [Link]

Sources

- 1. nanochemazone.com [nanochemazone.com]

- 2. chemazone.in [chemazone.in]

- 3. chem-casts.com [chem-casts.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Biomimetic Strontium Substituted Calcium Phosphate Coating for Bone Regeneration [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

electronic and optical properties of strontium metaphosphate

An In-depth Technical Guide to the Electronic and Optical Properties of Strontium Metaphosphate (Sr(PO₃)₂)

Abstract

This compound, Sr(PO₃)₂, is a versatile inorganic compound that has garnered significant interest for its robust structural characteristics and promising optical properties. As a member of the phosphate glass and crystal family, its utility spans from serving as a host matrix for luminescent rare-earth ions to applications in low-melting-point glasses for sealing and specialized optical components. This technical guide provides a comprehensive overview of the synthesis, crystal structure, and the fundamental . We delve into its electronic band structure, linear optical characteristics such as absorption and refractive index, and its significant luminescence potential when doped. This document is intended for researchers and scientists in materials science, optics, and photonics, offering field-proven insights and detailed experimental protocols to facilitate further research and development.

Introduction: The Scientific Merit of this compound

Phosphate-based materials are cornerstones in various technological fields, from biomedical applications to optical technologies.[1] Within this class, this compound (Sr(PO₃)₂) distinguishes itself through a unique combination of thermal stability and optical transparency. It exists in both crystalline and amorphous (glassy) forms, each offering distinct advantages. The crystalline forms provide a well-defined host lattice for dopants, while the glassy state allows for facile shaping and the creation of bulk optical components.[2][3]

The primary impetus for investigating Sr(PO₃)₂ lies in its capability as a host material for optically active ions, particularly rare-earth elements.[1] The phosphate network provides a stable environment that can accommodate these ions, leading to efficient and enhanced luminescence.[1] This makes this compound a candidate for applications in solid-state lighting, optical detectors, and advanced photonic devices.[1] This guide synthesizes current knowledge to provide a foundational understanding of its core properties.

Synthesis and Structural Characteristics

The properties of Sr(PO₃)₂ are intrinsically linked to its atomic arrangement. Understanding its synthesis and resulting crystal structure is therefore paramount.

Synthesis Methodologies

The most common and reliable method for producing crystalline this compound is through solid-state reaction . This technique involves the high-temperature reaction of stoichiometric amounts of precursor materials.

A typical synthesis starts with high-purity strontium carbonate (SrCO₃) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) or phosphoric acid (H₃PO₄). The precursors are intimately mixed and heated in a multi-step process to first decompose the reactants and then to facilitate the formation of the metaphosphate phase. For instance, α-Sr(PO₃)₂ has been successfully synthesized by reacting strontium carbonate and phosphorous acid at temperatures reaching 1150 K.[4]

Another significant method, particularly for optical applications, is melt-quenching . This technique is used to produce strontium phosphate glasses. It involves melting the raw materials at high temperatures and then rapidly cooling the melt to prevent crystallization, resulting in an amorphous solid. This method is advantageous for creating bulk, transparent materials and for incorporating high concentrations of dopants.[5] The combination of strontium polyphosphate with sodium polyphosphate can form a low-melting glass with a high coefficient of thermal expansion, suitable for sealing to metals like aluminum.[2][6]

Crystal Structure and Polymorphism

This compound is known to exhibit polymorphism, meaning it can exist in more than one crystal structure. Two prominent phases are the α- and β-forms.[7]

-

α-Sr(PO₃)₂ : This phase has been reported to crystallize in a monoclinic system (space group P2₁/n)[4] and a centrosymmetric triclinic system (space group P-1).[7] The structure is characterized by infinite helical chains of corner-sharing PO₄ tetrahedra.[4][7]

-

β-Sr(PO₃)₂ : The structure of this polymorph contains infinite (PO₃)n chains built from repeating units of two PO₄ tetrahedra. These chains are linked by SrO₈ polyhedra, which themselves form double chains, creating a robust three-dimensional network.[7]

This structural arrangement of long polyphosphate chains is a defining feature, influencing the material's thermal properties and its interactions with dopant ions.

Table 1: Crystallographic Data for Selected this compound (α-form) Polymorphs

| Parameter | Value (Monoclinic, P2₁/n)[4] | Value (Triclinic, P-1)[7] |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/n | P-1 |

| a (Å) | 11.349 | 5.7938 |

| b (Å) | 11.631 | 7.2039 |

| c (Å) | 11.887 | 8.0673 |

| α (°) | 90 | 97.800 |

| β (°) | 90.44 | 104.590 |

| γ (°) | 90 | 106.647 |

| Volume (ų) | 1568.9 | 304.25 |

| Measurement Temp. (K) | 120 | 273.15 |

Electronic Properties

The electronic structure of a material dictates how its electrons are distributed among various energy levels and, consequently, governs its electrical and optical behavior. For insulating materials like this compound, the most critical parameter is the electronic band gap.

Theoretical Framework: Density Functional Theory (DFT)

First-principles calculations based on Density Functional Theory (DFT) are the primary tool for investigating the electronic structure of crystalline solids.[8][9] These computational methods solve the quantum mechanical equations that describe the behavior of electrons in the periodic potential of the crystal lattice, allowing for the prediction of the band structure, density of states (DOS), and optical properties.[8][10] While direct DFT studies on Sr(PO₃)₂ are not widely reported in the reviewed literature, extensive research on isostructural phosphates provides a reliable basis for understanding its electronic properties.[8][10]

Band Structure and Optical Band Gap

This compound is a wide bandgap insulator. The valence band is primarily formed by the filled p-orbitals of oxygen atoms within the PO₄ tetrahedra, while the conduction band is composed of the unoccupied orbitals of strontium and phosphorus. The energy difference between the top of the valence band and the bottom of theduction band is the band gap (E_g).